The Genesis of a Versatile Benzamide: A Technical History of 5-Amino-2-methoxybenzamide
The Genesis of a Versatile Benzamide: A Technical History of 5-Amino-2-methoxybenzamide
For Immediate Release
Hangzhou, Zhejiang – December 27, 2025 – 5-Amino-2-methoxybenzamide, a key chemical intermediate, has a history rooted in the exploration of substituted benzamide structures for various applications. While a singular, celebrated discovery event for this compound is not prominent in scientific literature, its synthesis follows established and logical chemical pathways. This technical guide delves into the historical synthesis of 5-Amino-2-methoxybenzamide, presenting detailed experimental protocols, quantitative data, and an examination of its underlying chemical principles.
Core Synthesis Trajectory
The primary and most logical synthetic route to 5-Amino-2-methoxybenzamide is a two-step process. This pathway commences with the formation of an amide from a benzoic acid precursor, followed by the reduction of a nitro group to the desired amine.
Step 1: Amidation of 2-Methoxy-5-nitrobenzoic Acid
The initial step involves the conversion of 2-methoxy-5-nitrobenzoic acid to its corresponding amide, 2-methoxy-5-nitrobenzamide. This transformation is a fundamental organic reaction.
Step 2: Reduction of 2-Methoxy-5-nitrobenzamide
The subsequent and final step is the reduction of the nitro group in 2-methoxy-5-nitrobenzamide to yield 5-Amino-2-methoxybenzamide. Various reduction methods can be employed for this purpose, with catalytic hydrogenation and chemical reduction being the most common.
Physicochemical Properties
Below is a summary of the key physicochemical properties of 5-Amino-2-methoxybenzamide.
| Property | Value | Reference |
| CAS Number | 22961-58-6 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| Appearance | Solid (form varies) | |
| Melting Point | Not consistently reported | |
| Solubility | Soluble in various organic solvents |
Detailed Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of 5-Amino-2-methoxybenzamide.
Synthesis of 2-Methoxy-5-nitrobenzamide (Intermediate)
This protocol is based on analogous amide formation reactions from the corresponding benzoic acid.
Materials:
-
2-Methoxy-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC)
-
Ammonia source (e.g., ammonium hydroxide or ammonia gas)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
Procedure (using Thionyl Chloride):
-
In a round-bottom flask, suspend 2-methoxy-5-nitrobenzoic acid in an excess of thionyl chloride.
-
Gently reflux the mixture for 2-3 hours, or until the solid has completely dissolved, indicating the formation of the acid chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in an anhydrous solvent such as THF.
-
Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methoxy-5-nitrobenzamide.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of 5-Amino-2-methoxybenzamide
The following protocols detail two common methods for the reduction of the nitro intermediate.
Protocol 1: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields. A procedure analogous to the reduction of a similar nitrobenzoic acid is described.[3]
Materials:
-
2-Methoxy-5-nitrobenzamide
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF))
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Filtration aid (e.g., Celite)
Procedure:
-
Dissolve 2-methoxy-5-nitrobenzamide in a suitable solvent in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 5-Amino-2-methoxybenzamide.
-
The crude product can be purified by recrystallization if necessary.
Quantitative Data for an Analogous Hydrogenation: The hydrogenation of 5-Methoxy-2-nitrobenzoic acid (30.0 g) over Pd/C (300 mg) in THF (250 mL) under a hydrogen balloon for 18 hours afforded 2-amino-5-methoxybenzoic acid in 98% yield (25.0 g).[3]
Protocol 2: Chemical Reduction with Iron
This method provides a cost-effective alternative to catalytic hydrogenation. A representative procedure is adapted from the reduction of a similar nitrobenzamide.[4]
Materials:
-
2-Methoxy-5-nitrobenzamide
-
Iron powder
-
Acetic acid
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, prepare a mixture of acetic acid and methanol.
-
Add 2-methoxy-5-nitrobenzamide to the solvent mixture.
-
Heat the mixture to a moderate temperature (e.g., 85°C) and add iron powder portion-wise with vigorous stirring.
-
Maintain the reaction at temperature for 1.5-2 hours, monitoring by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the iron salts, washing the filter cake with the reaction solvent.
-
Remove the volatiles from the filtrate in vacuo.
-
The resulting residue can be purified by extraction and recrystallization.
Quantitative Data for an Analogous Iron Reduction: A mixture of 4-methoxy-5-benzyloxy-2-nitrobenzamide (6.60 g, 21.9 mmol) and iron powder (8.14 g, 0.146 mol) in acetic acid/methanol (80 mL/80mL) was heated at 85°C for 1.5 h to yield the corresponding amino compound.[4]
Synthetic Pathway Visualization
The logical flow of the synthesis is depicted in the following diagram.
Caption: Synthetic route to 5-Amino-2-methoxybenzamide.
Experimental Workflow Visualization
The general workflow for the synthesis and purification is outlined below.
Caption: General experimental workflow for synthesis.
Biological Significance
While 5-Amino-2-methoxybenzamide itself is primarily utilized as a chemical intermediate, the broader class of benzamides exhibits a wide range of biological activities.[5] Derivatives of 2-aminobenzamides have been investigated for their potential in treating conditions such as irritable bowel syndrome.[6] Furthermore, more complex molecules incorporating the 5-methoxybenzamide moiety have been explored as inhibitors of biological targets like the Hedgehog signaling pathway, which is implicated in some cancers.[7] The amino and methoxy functional groups on the benzamide scaffold provide key points for further chemical modification, allowing for the generation of diverse libraries of compounds for drug discovery screening.
Conclusion
The discovery and synthesis of 5-Amino-2-methoxybenzamide are not marked by a single historical event but rather represent a logical progression in the field of organic synthesis. The straightforward and efficient synthetic routes, primarily involving the reduction of a nitro precursor, have made this compound a readily accessible building block. Its value lies in its utility as an intermediate for the creation of more complex and biologically active molecules, underscoring the foundational importance of such core structures in the landscape of chemical and pharmaceutical research.
References
- 1. appchemical.com [appchemical.com]
- 2. capotchem.com [capotchem.com]
- 3. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]
- 4. 2-Amino-5-(benzyloxy)-4-methoxybenzamide synthesis - chemicalbook [chemicalbook.com]
- 5. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
